molecular formula C11H9N3O3 B5491038 (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE

Cat. No.: B5491038
M. Wt: 231.21 g/mol
InChI Key: OGGFWPBCZFXOMI-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is a heterocyclic compound that features a pyridine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE typically involves the reaction of 4-aminopyridine with furan-2-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It has been explored as a potential treatment for various diseases due to its ability to interact with biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2,6-DIMETHOXYBENZOATE
  • (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-THIOPHENECARBOXYLATE

Uniqueness

(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE is unique due to its combination of a pyridine ring and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound in research and development .

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c12-10(8-3-5-13-6-4-8)14-17-11(15)9-2-1-7-16-9/h1-7H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGFWPBCZFXOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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